N-Methylpiperidinyl-2-methyl benzilate
Overview
Description
N-Methylpiperidinyl-2-methyl benzilate is a chemical compound with the molecular formula C21H25NO3 and a molecular weight of 339.43 g/mol . It is primarily used in proteomics research and is known for its solubility in dichloromethane, ethyl acetate, and methanol . This compound is stored at 4°C to maintain its stability .
Mechanism of Action
Target of Action
It’s known that many similar compounds interact with the muscarinic acetylcholine receptor .
Mode of Action
Compounds that interact with the muscarinic acetylcholine receptor often mimic the action of acetylcholine (ach) on muscarinic nerve junctions .
Biochemical Pathways
Muscarinic agonists, which mimic the action of ach, can affect various processes such as cognitive, emotional, associative, autonomic, and motor behavior .
Pharmacokinetics
It is known to be oil soluble and can be dissolved in dichloromethane, ethyl acetate, and methanol . This solubility profile may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Muscarinic agonists, which mimic the action of ach, can cause peripheral effects like increased salivation, hypotension, and diarrhea .
Preparation Methods
The synthesis of N-Methylpiperidinyl-2-methyl benzilate involves several steps. One common method includes the esterification of benzilic acid with N-methylpiperidine. The reaction typically requires a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N-Methylpiperidinyl-2-methyl benzilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
N-Methylpiperidinyl-2-methyl benzilate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: This compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-Methylpiperidinyl-2-methyl benzilate can be compared with other similar compounds such as:
- N-Methylpiperidinyl-2-phenyl benzilate
- N-Methylpiperidinyl-2-ethyl benzilate
- N-Methylpiperidinyl-2-propyl benzilate
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and reactivity. This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications .
Properties
IUPAC Name |
(1-methylpiperidin-2-yl)methyl 2-hydroxy-2,2-diphenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-22-15-9-8-14-19(22)16-25-20(23)21(24,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13,19,24H,8-9,14-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIFQNHBSLKZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.